

The AHNAK Protein Family: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AHNAK protein

Cat. No.: B1176255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AHNAK family of proteins comprises exceptionally large scaffolding molecules implicated in a diverse array of cellular functions, ranging from structural support and membrane repair to the regulation of signaling pathways critical in both normal physiology and disease. This technical guide provides an in-depth overview of the core members of the AHNAK family, AHNAK (also known as AHNAK1) and AHNAK2, along with their homolog, Periaxin. We will delve into their molecular architecture, expression profiles, protein-protein interactions, and roles in key signaling cascades. Furthermore, this guide furnishes detailed experimental protocols for studying these proteins and presents quantitative data to facilitate comparative analysis.

The AHNAK Protein Family: Members and Homologs

The **AHNAK protein** family is characterized by its gigantic size, with molecular weights exceeding 600 kDa.^[1] The primary members are AHNAK and AHNAK2, which share approximately 90% sequence homology, suggesting a degree of functional redundancy and similarity in their molecular structures.^[1] Periaxin (PRX) is an evolutionarily related protein that shares structural features with the **AHNAK proteins**, particularly a PDZ domain, and is crucial for the maintenance of the myelin sheath in the peripheral nervous system.^[2]

AHNAK (AHNAK1)

First identified as Desmoyokin, a desmosomal plaque protein, AHNAK is a ubiquitously expressed protein of approximately 700 kDa.^[1] It possesses a unique tripartite structure consisting of a short N-terminal domain, a large central repetitive domain, and a C-terminal domain.^[3] The central domain is composed of numerous highly conserved repeat units.^[3] AHNAK is involved in a multitude of cellular processes, including calcium signaling, cell-cell adhesion, and membrane repair.^[1] Its expression is often dysregulated in various cancers, where it can act as either a tumor suppressor or promoter depending on the context.^[2]

AHNAK2

Discovered through the creation of AHNAK null mice, AHNAK2 is a 600-kDa protein that also exhibits a tripartite structure with a large central domain of conserved repeat segments.^[4] Like AHNAK, AHNAK2 is implicated in calcium signaling and is believed to play a role in the structural integrity of cells.^[5] Its N-terminal region contains a PDZ domain, which is crucial for mediating protein-protein interactions.^[4] Emerging evidence suggests a significant role for AHNAK2 in the progression of various cancers, often associated with the activation of oncogenic signaling pathways.^[6]

Periaxin (PRX)

Periaxin is a smaller, 155-kDa protein that is essential for the proper myelination of the peripheral nervous system.^[2] It shares the characteristic tripartite structure and a conserved N-terminal PDZ domain with AHNAK and AHNAK2.^[2] Phylogenetic analysis indicates that Periaxin and AHNAK2 are more closely related to each other than to AHNAK.^[2]

Quantitative Data

Gene and Protein Characteristics

Feature	AHNAK (AHNAK1)	AHNAK2	Periaxin (L-PRX)
Aliases	Desmoyokin, PM227	C14orf78	KIAA1620, CMT4F
Molecular Weight	~700 kDa	~616 kDa[4]	~155 kDa
Amino Acid Length	5,643	5,795[4]	1,461
N-terminal Domain	251 aa	~500 aa	Contains PDZ domain
Central Repeat Domain	4,300 aa (36 repeats) [3]	4,388 aa (24 repeats) [4]	Contains repetitive units
C-terminal Domain	1,002 aa	~100 kDa[4]	Contains acidic and basic domains
Chromosomal Location	11q12.3	14q32.32	19q13.2

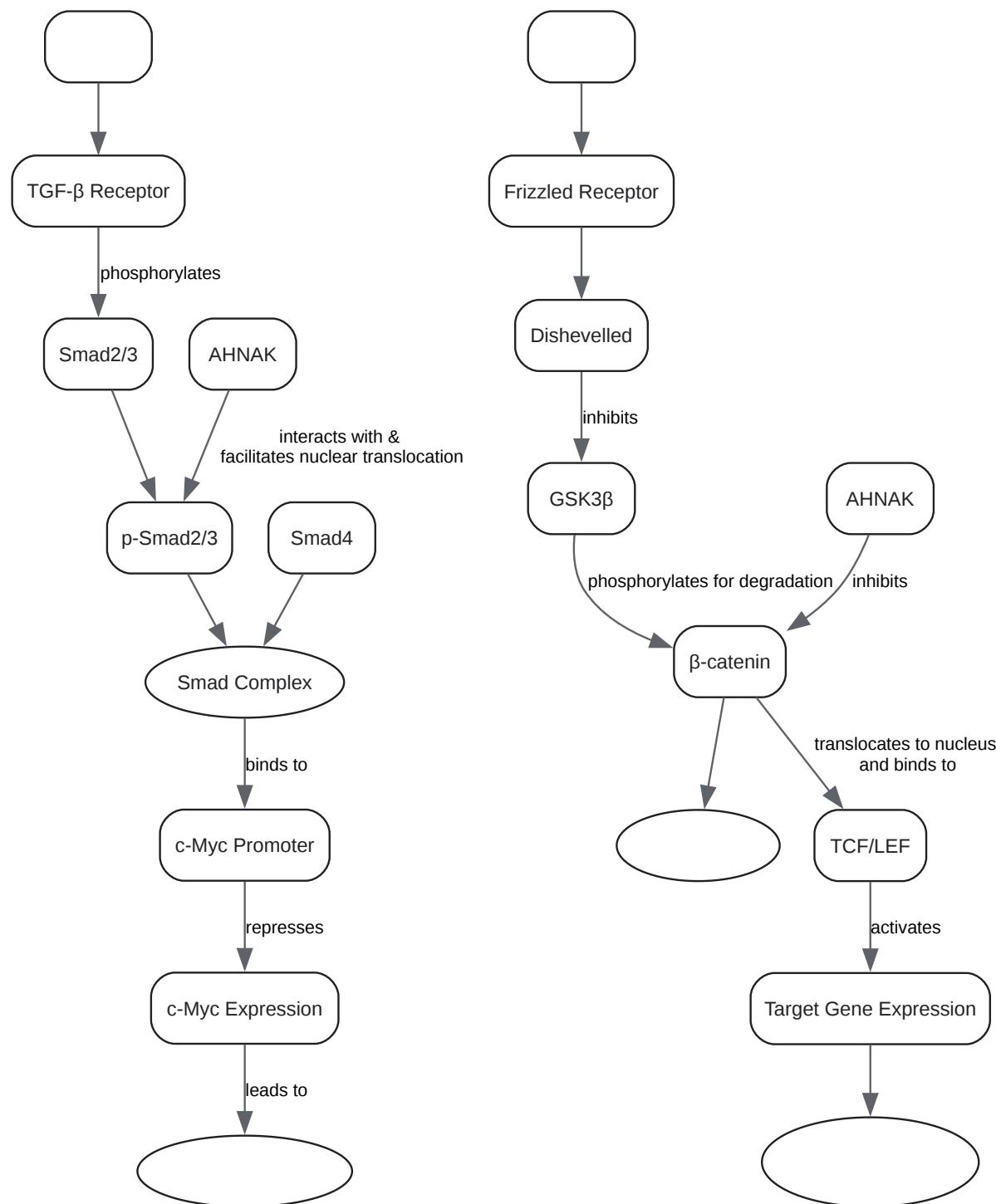
mRNA Expression Levels in Human Tissues (nTPM)

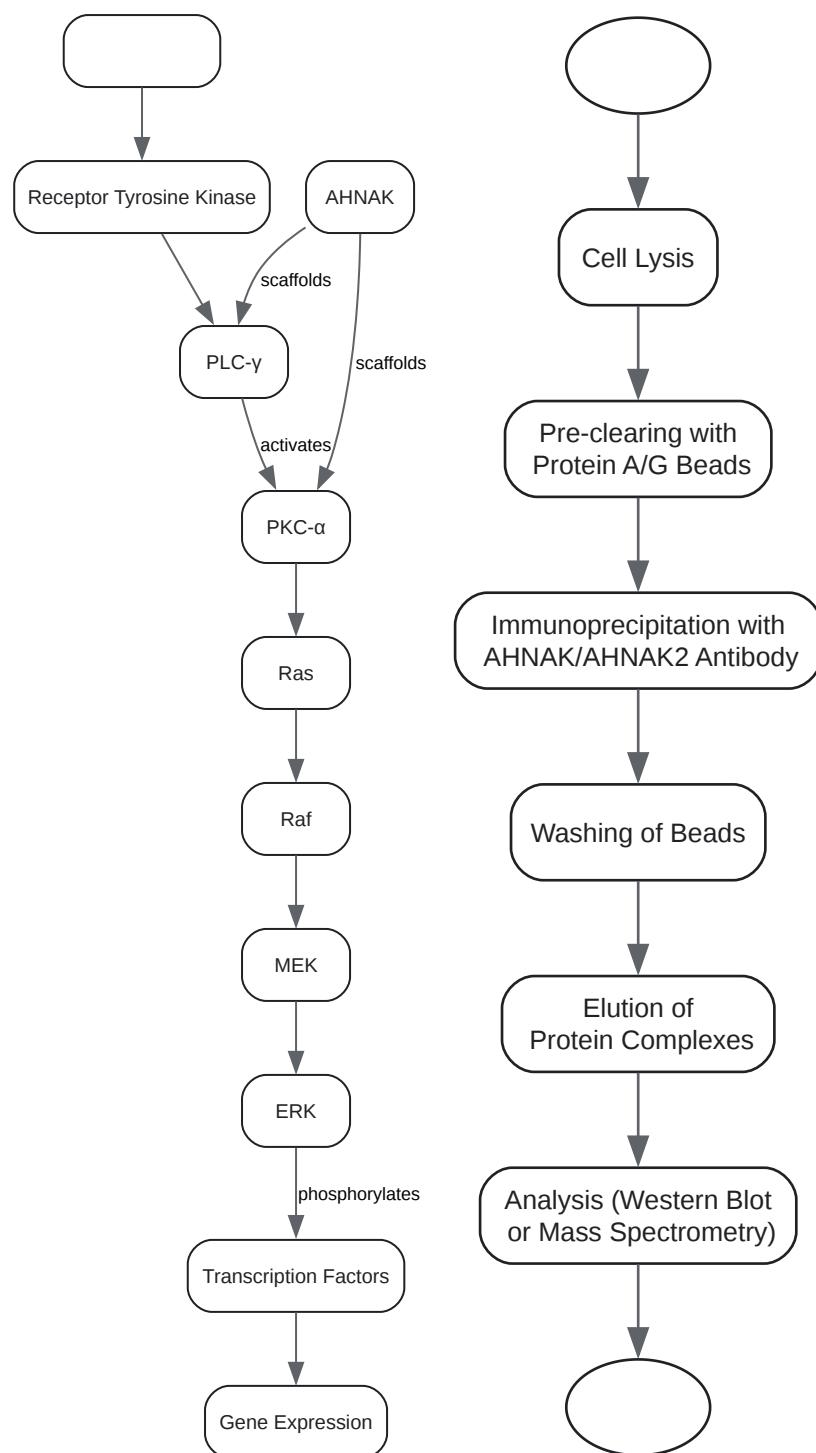
Normalized transcript per million (nTPM) values from the Human Protein Atlas provide a quantitative measure of mRNA expression across various tissues.

Tissue	AHNAK (nTPM)	AHNAK2 (nTPM)
Adipose tissue	15.8	1.2
Adrenal gland	10.9	1.1
Brain (Cerebral Cortex)	7.8	13.7
Breast	12.6	1.0
Colon	16.2	1.1
Esophagus	24.1	10.9
Heart muscle	11.5	1.6
Kidney	8.8	1.3
Liver	5.5	1.9
Lung	15.1	2.5
Ovary	10.1	0.8
Pancreas	9.0	1.2
Prostate	12.4	1.2
Skin	14.8	21.1
Small intestine	14.2	0.9
Spleen	11.1	0.8
Stomach	12.3	1.0
Testis	6.8	0.5
Thyroid gland	10.5	2.5
Uterus	12.9	1.0

Data sourced from the Human Protein Atlas.

Protein-Protein Interaction Affinities


Interacting Proteins	AHNAK Family Member	Binding Affinity (K D)	Experimental Method
L-type Ca 2+ channel β_2 subunit	AHNAK1	~35 nM[7]	Surface Plasmon Resonance (SPR)[7]


Signaling Pathways

AHNAK proteins function as critical scaffolding molecules in several key signaling pathways, influencing cell proliferation, migration, and survival.

TGF- β /Smad Signaling Pathway

AHNAK can interact with and facilitate the translocation of regulatory Smad proteins (Smad1/2/3) to the nucleus.[8] This enhances the binding of phosphorylated Smad3 to the c-Myc promoter, leading to decreased c-Myc expression and subsequent cell cycle arrest.[8] In some contexts, AHNAK2 has been shown to promote tumor progression by activating the TGF- β /Smad3 pathway.[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]
- 2. AHNAKs roles in physiology and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of nucleoprotein AHNAK is associated with poor outcome of pancreatic ductal adenocarcinoma prognosis via mediating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Obscure Potential of AHNAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Ahnak1 interaction is affected by phosphorylation of Ser-296 on Cav β_2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. User:Patrick Wienczek/AHNAK - Proteopedia, life in 3D [proteopedia.org]
- 9. AHNAK2 Promotes Migration, Invasion, and Epithelial-Mesenchymal Transition in Lung Adenocarcinoma Cells via the TGF- β /Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The AHNAK Protein Family: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176255#ahnak-protein-family-members-and-homologs\]](https://www.benchchem.com/product/b1176255#ahnak-protein-family-members-and-homologs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com